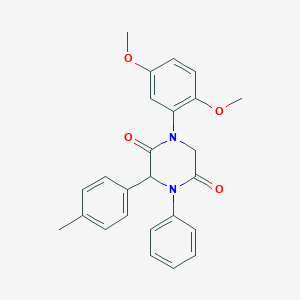
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has since gained popularity as a recreational drug. However, in recent years, MDPV has also been studied for its potential therapeutic applications.
Mecanismo De Acción
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione works by blocking the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to a feeling of euphoria, increased energy, and heightened alertness. However, prolonged use of this compound can lead to addiction, psychosis, and other adverse effects.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause seizures, respiratory depression, and other adverse effects. In addition, prolonged use of this compound can lead to neurotoxicity and damage to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione has been used in laboratory experiments to study the effects of synthetic cathinones on the brain and behavior. It has been shown to produce similar effects to other stimulant drugs, such as cocaine and amphetamines. However, the use of this compound in laboratory experiments is limited by its potential for abuse and adverse effects.
Direcciones Futuras
There is still much to be learned about the potential therapeutic applications and adverse effects of 1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione. Future research should focus on developing safer and more effective treatments for psychiatric disorders, as well as on understanding the mechanisms underlying the neurotoxicity and other adverse effects of this compound. In addition, research should explore the potential of this compound and other synthetic cathinones as tools for studying the brain and behavior.
Métodos De Síntesis
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione is synthesized through a multi-step process that involves the reaction of piperazine with 3,4-methylenedioxyphenylpropan-2-one, followed by a series of chemical transformations. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood, motivation, and reward. This suggests that this compound may have potential as a treatment for depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders.
Propiedades
Fórmula molecular |
C25H24N2O4 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O4/c1-17-9-11-18(12-10-17)24-25(29)26(21-15-20(30-2)13-14-22(21)31-3)16-23(28)27(24)19-7-5-4-6-8-19/h4-15,24H,16H2,1-3H3 |
Clave InChI |
IGQGGCAZZMUDNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


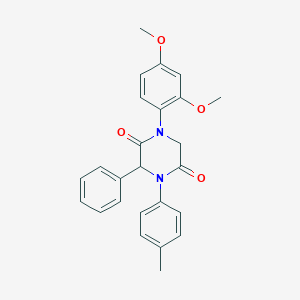
![1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
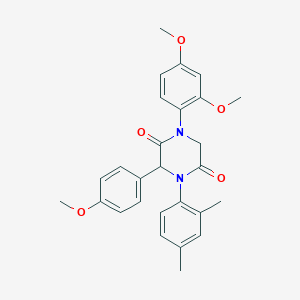
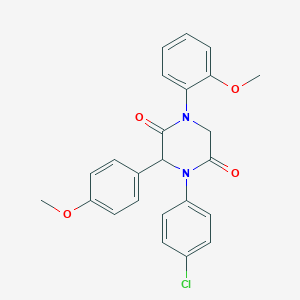
![3-[4-(Dimethylamino)phenyl]-4-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242501.png)

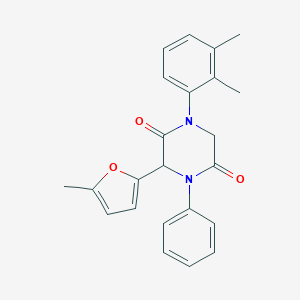

![3-[4-(Dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242512.png)
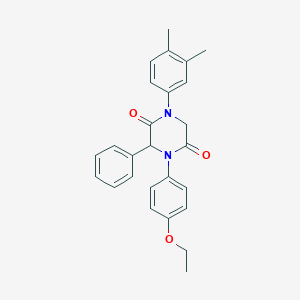
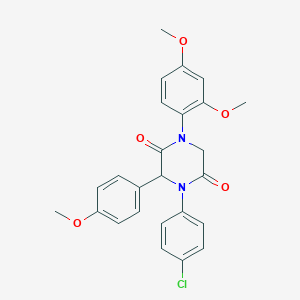
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-2,5-piperazinedione](/img/structure/B242516.png)

![4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242543.png)
